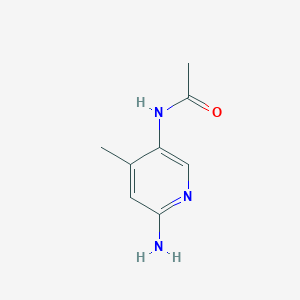

5-Acetylamino-2-amino-4-picoline

Beschreibung

Overview of Pyridine (B92270) and Picoline Derivatives in Contemporary Chemical Research

Pyridine and its derivatives, including picolines, represent a cornerstone of modern chemical research, primarily due to their presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural motif found in natural products like certain alkaloids and vitamins. nih.gov This structural unit is of significant interest in medicinal chemistry because its derivatives have shown a wide spectrum of therapeutic applications. rsc.orgresearchgate.net

In contemporary research, scientists are focused on synthesizing novel pyridine derivatives to address challenges such as antibiotic resistance. nih.govresearchgate.net The pyridine scaffold's ability to improve the water solubility of molecules makes it a valuable component in drug design. researchgate.netenpress-publisher.com Researchers are actively exploring new synthetic methodologies to create these compounds, which are investigated for various biological activities. rsc.org The versatility of the pyridine nucleus allows for extensive functionalization, making it a privileged scaffold in the development of new therapeutic agents. researchgate.netenpress-publisher.com

Picolines, which are monomethyl-substituted pyridines, are fundamental building blocks within this class. They serve as precursors and intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial applications. enpress-publisher.comontosight.ai The position of the methyl group on the pyridine ring significantly influences the chemical reactivity and properties of the picoline isomers, a key consideration in synthetic design. cdnsciencepub.comcdnsciencepub.com

Significance of Substituted Picoline Derivatives in Advanced Organic Synthesis

Substituted picoline derivatives are of paramount importance in advanced organic synthesis, serving as versatile intermediates and building blocks for a wide range of complex target molecules. rsc.orgresearchgate.net Their utility stems from the reactivity of both the pyridine ring and the methyl group, which can be strategically functionalized. rsc.org The functionalization of the methyl group in picolines, for instance, is a key strategy for constructing more elaborate molecular architectures. rsc.org

In the pharmaceutical industry, substituted picolines are crucial for creating a variety of drugs. enpress-publisher.comontosight.ai For example, 2-amino-4-picoline is used as an intermediate in the synthesis of compounds with potential applications as antihistamines, antibacterial agents, and anticancer drugs. ontosight.ai Furthermore, derivatives of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as potential inhibitors for enzymes like inducible nitric oxide synthase (iNOS), with applications in medical imaging such as Positron Emission Tomography (PET). nih.gov

The synthesis of functionalized picolines often involves strategic reactions such as lithiation, halogenation, and subsequent cross-coupling reactions, allowing for the introduction of various substituents. researchgate.netrsc.org These methods provide access to a diverse library of picoline-based compounds that are essential for developing new materials and biologically active agents. The development of new synthetic routes to access functionalized picolines continues to be an active area of research. researchgate.netgoogle.com

Structural Classifications and Positional Isomerism of Related Compounds

Picoline is the trivial name for methylpyridine. Based on the position of the methyl group on the pyridine ring, there are three structural isomers: 2-picoline (α-picoline), 3-picoline (β-picoline), and 4-picoline (γ-picoline). nih.gov This difference in the substituent's position is known as positional isomerism, where compounds have the same molecular formula but differ in the position of a substituent group on the main carbon skeleton. aakash.ac.insavemyexams.com

The properties and reactivity of these isomers vary significantly. For example, the methyl groups of 2- and 4-picoline are more reactive than that of 3-picoline due to the electronic influence of the ring nitrogen. The study of interactions between these isomers, sometimes referred to as "social isomers," can reveal subtle intermolecular forces when they are confined in small spaces. nih.gov

In a disubstituted picoline like 5-Acetylamino-2-amino-4-picoline, the concept of positional isomerism becomes more complex. The name "4-picoline" indicates that the methyl group is at position 4 of the pyridine ring. The amino group is at position 2, and the acetylamino group is at position 5. A positional isomer of this compound could be, for example, N-(5-amino-4-methylpyridin-2-yl)acetamide, also known as 2-acetamido-5-amino-4-picoline, where the positions of the amino and acetylamino groups are swapped. chemicalbook.com

The systematic IUPAC name for this compound is N-(6-Amino-4-methylpyridin-3-yl)acetamide. bldpharm.com This highlights the precise arrangement of the functional groups on the 4-methylpyridine (B42270) core structure.

Compound Information Table

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| IUPAC Name | N-(6-Amino-4-methylpyridin-3-yl)acetamide | bldpharm.com |

| CAS Number | 179555-04-5 | bldpharm.com |

| Molecular Formula | C8H11N3O | bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-amino-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNPGQSBPGLOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432504 | |

| Record name | 5-Acetylamino-2-amino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-04-5 | |

| Record name | 5-Acetylamino-2-amino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 5-Acetylamino-2-amino-4-picoline

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving the strategic introduction and manipulation of functional groups on a pre-existing pyridine (B92270) ring or the de novo synthesis of the substituted pyridine skeleton.

Reductive Synthesis Approaches from Nitro Precursors

A common and effective method for the synthesis of aminopyridines is the reduction of corresponding nitropyridine precursors. For this compound, a plausible synthetic route starts from a nitrated picoline derivative.

The synthesis often begins with 2-amino-4-picoline, which is first nitrated to introduce a nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine. innospk.com This intermediate possesses the necessary arrangement of substituents for further transformation. The nitro group can then be reduced to an amino group, followed by acetylation to yield the final product.

The reduction of the nitro group is a critical step, and various reagents and conditions can be employed. Catalytic hydrogenation is a widely used method, involving catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mdpi.com These reactions are typically carried out under a hydrogen atmosphere. Alternative reduction methods include the use of metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, or tin (Sn) or zinc (Zn) in hydrochloric acid. mdpi.com More recently, milder and more selective methods have been developed, such as the use of samarium salts in an electrochemical catalytic reduction process, which can tolerate a wide range of functional groups. researchgate.net

A procedure for the reductive acylation of a pyridyl nitro-group has been described, which could directly convert a nitro-substituted pyridine to the corresponding acetamido-substituted pyridine. rsc.org

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing Agent/System | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydrogen atmosphere, various solvents | High efficiency, clean reaction | Potential for over-reduction, catalyst poisoning |

| Metal/Acid (e.g., Fe/HCl) | Acidic medium | Cost-effective, readily available reagents | Stoichiometric amounts of metal required, harsh conditions |

| Samarium Salts (electrocatalytic) | Methanol, room temperature | Mild conditions, high chemoselectivity | Requires specialized electrochemical setup |

Precursor Derivatization and Functional Group Interconversion Strategies

Functional group interconversion provides another versatile approach to synthesizing this compound. This strategy relies on modifying existing functional groups on the pyridine ring to achieve the desired substitution pattern.

For instance, starting with a suitably substituted pyridine, such as one with a halogen at the 5-position, a nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce an amino or acetamido group. The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups.

A relevant example involves the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, where the 2-nitramino group acts as a protecting group and a directing group for regioselective bromination at the C5 position of 2-amino-4-picoline. acs.orgacs.org This intermediate could potentially be further manipulated to introduce the acetylamino group.

Furthermore, the amino group of 2-amino-4-picoline can be protected, for example, as a tert-butoxycarbonyl (Boc) derivative, to allow for selective reactions at other positions of the ring before deprotection. acs.org

Multicomponent Reaction Protocols for Substituted Pyridines

Multicomponent reactions (MCRs) have gained prominence as a powerful tool in organic synthesis for their efficiency and atom economy in constructing complex molecules in a single step. bohrium.com Several MCRs are available for the synthesis of substituted pyridines.

The Bohlmann-Rahtz pyridine synthesis is a classic two-step method that allows for the formation of substituted pyridines from enamines and ethynylketones. organic-chemistry.orgjk-sci.com This reaction proceeds through the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine. organic-chemistry.orgjk-sci.com Modifications to the traditional Bohlmann-Rahtz reaction, such as using acid catalysis, have been developed to allow for one-pot synthesis under milder conditions. organic-chemistry.org

Another notable MCR is the Hantzsch pyridine synthesis , although it typically produces dihydropyridines which then require an oxidation step to form the aromatic pyridine ring. organic-chemistry.org

More contemporary MCRs for pyridine synthesis involve catalytic processes. For example, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic intermolecular aza-Wittig/Diels-Alder sequence. rsc.orgwhiterose.ac.uk One-pot multicomponent reactions using readily available starting materials like 1,3-dicarbonyl compounds, aldehydes, and malononitrile (B47326) in the presence of a base have also been reported to be effective for synthesizing substituted pyridines. rsc.org The use of heterogeneous catalysts, such as hydrotalcite, in these reactions offers the advantage of easy separation and reusability. growingscience.com

While these MCRs provide general routes to substituted pyridines, their direct application to the specific synthesis of this compound would depend on the availability and compatibility of the required starting materials.

Nucleophilic Substitution and Other Derivatization Reactions of Picoline Cores

The reactivity of the picoline core allows for a variety of derivatization reactions, including nucleophilic substitutions and modifications of the existing functional groups.

Acylation and Alkylation Reactions

The amino groups on the picoline ring are nucleophilic and can readily undergo acylation and alkylation reactions. evitachem.com

Acylation of the amino groups is a straightforward process, typically achieved using acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. Selective acylation of one amino group over another can be challenging and may require the use of protecting groups. For instance, the primary amino group at the 2-position is generally more nucleophilic than the one at the 5-position after its formation from the nitro group, which could potentially allow for selective acylation.

Alkylation of the amino groups can also be performed using various alkylating agents. nih.gov Furthermore, the methyl group at the 4-position of the picoline ring can be deprotonated with a strong base, such as an organolithium reagent, to form a carbanion, which can then be alkylated by reacting with an electrophile. acs.org This allows for the introduction of various substituents at the 4-methyl position. For instance, 2-[N-(tert-Butoxycarbonyl)amino]-4-picoline can be alkylated at the 4-methyl position. acs.org

Oxidative and Reductive Transformations of Amino and Acetylamino Groups

The amino and acetylamino groups on the picoline ring can undergo various oxidative and reductive transformations.

Oxidation of amino groups on a pyridine ring can lead to the formation of nitroso or nitro compounds, though this is less common than the reduction of nitro groups. The pyridine ring nitrogen itself can be oxidized to an N-oxide, which can influence the reactivity of the ring. abertay.ac.uk Small-molecule iron catalysts have been shown to facilitate the targeted C-H oxidative modification of amino acids and peptides, suggesting potential for similar transformations on substituted picolines. nih.gov

Reduction of an acetylamino group back to an amino group is possible, though it typically requires harsh conditions, such as strong acid or base hydrolysis. This transformation is generally less synthetically useful than the initial acylation.

The selective reduction of one functional group in the presence of others is a key consideration in the synthesis of complex molecules. For example, the catalytic reduction of a nitro group can sometimes be achieved without affecting other reducible groups by careful choice of catalyst and reaction conditions. mdpi.com

Halogen Substitution and Its Regioselectivity in Picoline Derivatives

The introduction of halogen atoms onto the picoline ring is a critical transformation in the synthesis of various valuable compounds. The regioselectivity of this electrophilic aromatic substitution is significantly influenced by the electronic properties and positions of the existing substituents on the pyridine nucleus. In the case of picoline derivatives bearing activating groups, such as amino and acetylamino moieties, these substituents play a decisive role in directing the incoming electrophile.

The pyridine ring is inherently electron-deficient, which typically makes electrophilic substitution reactions more challenging compared to benzene (B151609) and directs substitution to the 3- and 5-positions. nih.govyoutube.com However, the presence of strong electron-donating groups, like an amino group (-NH₂), can overcome the ring's deactivation and facilitate substitution. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. sapub.org Similarly, the acetylamino group (-NHCOCH₃) is also an activating, ortho-, para-directing group, though its activating effect is moderated because the nitrogen's lone pair electrons are partially delocalized by the adjacent carbonyl group.

In the context of 2-amino-4-picoline derivatives, the amino group at the 2-position strongly activates the ring towards electrophilic substitution. Research on the bromination of various aminopicolines has shown that the major product typically results from electrophilic attack at the positions ortho or para to the amino group. For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline involves the regioselective bromination of a 2-nitramino-4-picoline intermediate at the C-5 position, which is para to the original amino group. acs.orgacs.org This highlights the strong directing influence of the substituent at the 2-position.

When considering the halogenation of a molecule such as This compound , the regioselectivity will be determined by the combined directing effects of the 2-amino and 5-acetylamino groups. Both are ortho-, para-directing groups. The 2-amino group directs towards the 3- and 5-positions. The 5-acetylamino group directs towards the 2-, 4-, and 6-positions.

The positions activated by each group are as follows:

2-Amino group: Activates the 3-position (ortho) and the 5-position (para).

5-Acetylamino group: Activates the 4-position (ortho), the 6-position (ortho), and the 2-position (para).

The positions on the ring are:

Position 3: Activated by the 2-amino group (ortho).

Position 6: Activated by the 5-acetylamino group (ortho).

Given that the 2-amino group is a stronger activating group than the 5-acetylamino group, it is expected to have a dominant influence on the position of electrophilic substitution. Therefore, halogenation is most likely to occur at the position most strongly activated by the 2-amino group, which is the 3-position. The steric hindrance from the adjacent methyl group at the 4-position might also influence the accessibility of the 3-position to the incoming electrophile.

Studies on the nitration of 2-amino-4-picoline have shown that substitution occurs at both the 3- and 5-positions, indicating the strong activating and directing effect of the amino group at C-2. googleapis.com This further supports the prediction that electrophilic attack on this compound would favor the positions activated by the more powerful 2-amino group.

Table of Predicted Regioselectivity in Halogenation of this compound

| Position | Activating Group(s) | Directing Influence | Predicted Outcome |

| 3 | 2-Amino (ortho) | Strong activation | Major product |

| 6 | 5-Acetylamino (ortho) | Moderate activation | Minor product or no reaction |

It is important to note that reaction conditions, including the nature of the halogenating agent and the solvent system, can also play a significant role in the regiochemical outcome of the reaction. For example, the use of bulky halogenating agents might favor substitution at the less sterically hindered position.

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently no available information for the specific chemical compound “this compound” or its systematic equivalent, N-(2-amino-4-methylpyridin-5-yl)acetamide.

Consequently, it is not possible to provide the detailed and scientifically accurate content for the requested sections on its spectroscopic and structural characterization, including FT-IR, FT-Raman, and NMR analyses. The generation of data tables and a discussion of research findings as outlined in the prompt cannot be fulfilled without foundational experimental or theoretical data for this specific molecule.

While data exists for structurally related compounds such as 2-amino-4-methylpyridine (B118599), extrapolating this information would not provide an accurate characterization of the target compound and would deviate from the instructions to focus solely on "this compound". Therefore, the article cannot be generated as requested.

Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen-15 (15N) NMR for Nitrogen Atom Environments

Specific Nitrogen-15 (15N) NMR data for 5-Acetylamino-2-amino-4-picoline, which would provide insights into the chemical environments of the nitrogen atoms within the pyridine (B92270) ring, the primary amino group, and the acetylamino group, are not reported in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

While UV-Vis spectroscopy is a standard method for studying electronic transitions in conjugated systems like substituted pyridines, specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not documented in available resources.

Information regarding the photoluminescence properties of this compound, including its emission spectrum, quantum yield, and fluorescence lifetime, is not available in the scientific literature.

X-ray Diffraction Crystallography for Molecular and Crystal Structures

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, detailed information on its molecular geometry, bond lengths, bond angles, and crystal packing arrangement, which would be obtained from single-crystal X-ray diffraction, is not available.

Mass Spectrometric and Other Elemental Characterization Techniques

While mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds, specific mass spectral data and detailed elemental analysis for this compound are not published in the reviewed scientific papers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Researchers utilize DFT to optimize the molecular geometry of pyridine (B92270) derivatives, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are foundational for further analysis of the molecule's electronic and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. tandfonline.com

In analogous aminopyridine compounds, the HOMO is typically localized over the amino and acetylamino groups and the pyridine ring, reflecting the electron-donating nature of these substituents. The LUMO, conversely, is often distributed over the pyridine ring. A smaller HOMO-LUMO gap suggests a higher potential for intramolecular charge transfer, a key characteristic for various applications. tandfonline.com For 5-Acetylamino-2-amino-4-picoline, it is anticipated that the electron-donating amino and acetylamino groups would significantly influence the HOMO and LUMO energy levels.

Table 1: Projected Frontier Molecular Orbital Energies and Related Parameters for this compound based on similar compounds. (Note: These are projected values based on computational studies of similar molecules and are for illustrative purposes.)

| Parameter | Projected Value |

| HOMO Energy (eV) | -5.5 to -6.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| Energy Gap (ΔE) (eV) | 3.5 to 5.0 |

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. scirp.org The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are employed to calculate the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of organic molecules. acs.org The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. scispace.com

For this compound, the combination of the electron-donating amino and acetylamino groups with the electron-withdrawing character of the pyridine ring nitrogen could result in a significant NLO response. semanticscholar.org Theoretical calculations on similar pyridine derivatives have shown that such substitutions can lead to considerable hyperpolarizability values. acs.org

Table 2: Projected Hyperpolarizability Components for this compound based on similar compounds. (Note: These are projected values based on computational studies of similar molecules and are for illustrative purposes.)

| Hyperpolarizability Component | Projected Value (a.u.) |

| β_x | Varies |

| β_y | Varies |

| β_z | Varies |

| β_total | Varies |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the characteristic vibrational modes of a molecule. scispace.comresearchgate.net These calculations can help in identifying the stretching, bending, and torsional modes associated with different functional groups within the molecule, such as the N-H stretches of the amino groups, the C=O stretch of the acetyl group, and the various ring vibrations of the picoline core. researchgate.net For related aminopyridine compounds, good agreement is often found between the calculated and experimental vibrational spectra after applying a suitable scaling factor to the computed frequencies. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

Understanding the non-covalent interactions within a crystal lattice is crucial for predicting the solid-state properties of a material. Computational tools provide deep insights into these interactions, which govern the crystal packing and ultimately influence the material's physical characteristics.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and charge transfer interactions within a molecule. semanticscholar.org By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO theory quantifies the stabilization energies associated with hyperconjugative interactions. tandfonline.com In the context of this compound, NBO analysis would be expected to reveal significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring. This intramolecular charge transfer is a key factor contributing to the molecule's electronic properties and potential bioactivity. tandfonline.com

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This technique would be instrumental in identifying potential biological targets for this compound. For instance, related aminopyridine compounds have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), and docking studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A hypothetical docking study for this compound would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking: Using software to fit the ligand into the active site of the protein.

Scoring and Analysis: Calculating the binding energy to rank potential poses and analyzing the specific amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. These simulations model the movement of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. For a compound like this compound, an MD simulation would assess the stability of its interaction with a target protein, confirming whether the binding predicted by docking is maintained under more realistic, dynamic conditions. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.

Pharmacokinetic and Toxicological Predictions (ADME-T)

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of a compound. These computational models use the chemical structure of a molecule to forecast its pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the drug discovery process.

While specific ADME-T data for this compound is not published, a general assessment would involve evaluating various parameters using established computational models.

Pharmacokinetic (ADME) Predictions

These predictions estimate how a drug is processed by the body. Key predicted properties for this compound would include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) would be calculated to predict oral bioavailability.

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration would be estimated.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimation of the clearance and half-life of the compound.

Toxicological (T) Predictions

In silico toxicology models screen for potential adverse effects. For this compound, this would involve predictions for:

Mutagenicity: (e.g., Ames test prediction) to assess the potential to cause genetic mutations.

Carcinogenicity: To evaluate the risk of causing cancer.

Cardiotoxicity: (e.g., hERG inhibition) to check for potential adverse cardiac effects.

Hepatotoxicity: To predict the risk of liver damage.

A summary of typical ADME-T parameters that would be evaluated for this compound is presented in the table below. The values are hypothetical placeholders, as specific studies are not available.

| Property | Parameter | Predicted Value | Significance |

| Absorption | Human Intestinal Absorption | Data not available | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier Penetration | Data not available | Indicates potential for CNS effects. |

| Metabolism | CYP2D6 Inhibition | Data not available | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Data not available | Estimates the rate of removal from the body. |

| Toxicity | hERG Inhibition | Data not available | Assesses risk of cardiac arrhythmia. |

| Toxicity | Ames Mutagenicity | Data not available | Predicts potential to be a mutagen. |

Biological and Pharmacological Activities and Mechanisms

Antimicrobial Efficacy and Underlying Mechanisms

There is a lack of specific studies detailing the antibacterial and antifungal spectrum of activity for 5-Acetylamino-2-amino-4-picoline. While related aminopyridine and aminopicoline derivatives have been investigated for their antimicrobial properties, specific data for this compound, including inhibition zones or minimum inhibitory concentration (MIC) values against various bacterial and fungal strains, are not available in the reviewed literature. nih.govnih.gov

No specific research was found that elucidates the mechanisms of interaction between this compound and bacterial DNA or other cellular pathways. Studies on related compounds, such as other aminopyridine derivatives, suggest potential for DNA interaction, but direct evidence for the title compound is absent. beilstein-journals.orgacs.org

Neuropharmacological and Central Nervous System Activities

No studies were identified that investigate the neuropharmacological or central nervous system activities of this compound. While some aminopyridine derivatives are known to have effects on the central nervous system, there is no specific data available for the compound . nih.gov

Due to the limited availability of specific research data for this compound, data tables for its biological and pharmacological activities cannot be generated at this time.

An in-depth analysis of the available scientific literature reveals a scarcity of public-domain research on the specific biological and pharmacological activities of this compound. While the structural features of this aminopicoline derivative suggest potential interactions with various biological systems, detailed experimental data on its receptor binding affinities, effects on neurological disorders, anti-inflammatory and antioxidant properties, and its role in modulating specific biological processes like erythroid differentiation are not extensively documented in publicly accessible scientific resources.

Comprehensive research into the biological and pharmacological profile of this compound is limited. The following sections summarize the current state of knowledge based on available information.

Receptor Binding Affinities

Data specifically detailing the binding affinities of this compound to various receptors, including GABA-A, NMDA, and nicotinic acetylcholine (B1216132) receptors, are not available in the public scientific literature. The aminopyridine scaffold, a core component of this molecule, is known to be present in compounds that can interact with various ion channels and receptors in the central nervous system. However, without experimental data, any potential binding activity of this compound remains speculative.

Potential Effects on Neurological Disorders

There is no direct evidence or published research investigating the potential effects of this compound on neurological disorders. While some aminopyridine derivatives have been explored for their potential in conditions like multiple sclerosis and Alzheimer's disease due to their ability to modulate neuronal activity, similar studies on this compound have not been reported in the accessible literature.

Anti-inflammatory and Antioxidant Properties

Specific studies on the anti-inflammatory and antioxidant properties of this compound are not found in the reviewed literature. The presence of an acetylamino group and an amino group on the picoline ring could theoretically confer some antioxidant potential through mechanisms like radical scavenging, but this has not been experimentally verified.

Modulation of Specific Biological Processes

The influence of this compound on specific biological processes such as erythroid differentiation has not been a subject of published research.

Data Tables

Due to the lack of specific experimental data for this compound in the public domain, data tables for receptor binding affinities, neurological effects, anti-inflammatory/antioxidant activity, and modulation of biological processes cannot be generated at this time.

Advanced Applications in Diverse Scientific Fields

Role as Ligands in Coordination Chemistry and Catalysis

The molecular structure of 5-Acetylamino-2-amino-4-picoline, featuring multiple nitrogen and oxygen donor atoms, suggests its potential as a versatile ligand in coordination chemistry. The amino and acetylamino groups, along with the pyridinic nitrogen, could coordinate with various metal ions to form stable metal complexes.

Synthesis of Metal Complexes and Their Structural Characterization

The synthesis of metal complexes with this compound would likely involve reacting the compound with a metal salt in a suitable solvent. The resulting complexes could then be characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Potential Coordination Modes of this compound:

| Donor Atom(s) | Potential Coordination Mode |

| Pyridinic Nitrogen | Monodentate |

| Amino Nitrogen | Monodentate |

| Acetylamino Oxygen/Nitrogen | Monodentate or Bidentate (chelation) |

| Pyridinic and Amino Nitrogens | Bidentate (chelation) |

This table is a theoretical representation of possible coordination modes and is not based on published experimental data for this compound.

Characterization techniques such as X-ray crystallography would be essential to definitively determine the coordination geometry and the precise bonding interactions within the metal complexes. Infrared (IR) spectroscopy could provide insights into which donor atoms are involved in coordination, by observing shifts in the vibrational frequencies of the N-H and C=O bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could further elucidate the structure of diamagnetic complexes in solution.

Catalytic Applications in Organic Transformations

Metal complexes derived from pyridine-based ligands are widely used as catalysts in various organic transformations. It is plausible that metal complexes of this compound could exhibit catalytic activity. The electronic and steric properties of the ligand, influenced by the acetylamino and amino substituents, could play a crucial role in the catalytic performance of its metal complexes. Potential areas of application could include cross-coupling reactions, hydrogenations, and oxidations. However, without experimental studies, the catalytic efficacy of such complexes remains speculative.

Contributions to Materials Science and Organic Electronics

The properties of this compound, such as its aromatic pyridine (B92270) ring and functional groups capable of hydrogen bonding, suggest potential applications in materials science.

Development of Functional Polymers and Composites

The amino group on the this compound molecule could serve as a reactive site for polymerization reactions. It could potentially be incorporated into polymer backbones or used as a monomer to create novel functional polymers. The resulting polymers might exhibit interesting thermal, mechanical, or photophysical properties. Furthermore, the compound could be used as a cross-linking agent or an additive to modify the properties of existing polymers and composites.

Organic Electronic Devices and Optoelectronic Materials

Pyridine-containing compounds are often investigated for their potential in organic electronics due to their electron-deficient nature. While there is no specific research on this compound in this field, its structure suggests it could be a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices. The acetylamino and amino groups could be chemically modified to tune the electronic properties of the molecule for specific applications.

Utility in Pharmaceutical and Agrochemical Development

Many pyridine derivatives are known to possess biological activity, making them valuable scaffolds in drug discovery and agrochemical research. The presence of amino and acetylamino groups on the 4-picoline core of this compound could lead to interactions with biological targets. For instance, aminopyridine derivatives have been investigated for a wide range of therapeutic applications. The specific substitution pattern of this compound may confer unique pharmacological or pesticidal properties. However, extensive biological screening and medicinal chemistry studies would be required to ascertain any such potential.

Building Blocks for Complex Bioactive Molecules

The true value of a chemical intermediate like this compound lies in its utility as a foundational scaffold for constructing intricate molecules with specific biological functions. While direct synthesis pathways starting from the acetylamino compound are proprietary or less documented in public literature, a closely related precursor, 2-amino-4-methyl-5-nitropyridine, serves as a key starting material in a well-documented synthesis of a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. researchgate.netnih.govtocris.com This synthesis highlights the strategic importance of the substituted 2-amino-4-picoline core.

The synthesis of AZD7648, a molecule developed for its potential in cancer therapy, showcases how the 2-amino-4-picoline framework is elaborated. tocris.com The process begins with 2-amino-4-methyl-5-nitropyridine, which undergoes a series of reactions to first form a triazolopyridine amine intermediate. researchgate.net This intermediate is then coupled with a purinone fragment to yield the final complex drug molecule. researchgate.net The 5-amino group, obtained by the reduction of the nitro group on the starting picoline, is crucial for forming the triazole ring system that is a key part of the final inhibitor's structure. The conversion from the 5-nitro precursor to a 5-amino group, and subsequently to a structure like 5-acetylamino, is a standard sequence in medicinal chemistry, illustrating how this compound fits within this synthetic strategy as a valuable intermediate.

AZD7648 has been shown to be a potent inhibitor of the DNA-PK catalytic subunit (DNA-PKcs) with an IC₅₀ of 0.6 nM in enzymatic assays. tocris.com It demonstrates high selectivity over other related kinases and has shown efficacy in murine xenograft models, both as a monotherapy and in combination with agents that induce double-strand DNA breaks, such as doxorubicin (B1662922) or radiation. nih.gov This successful development underscores the utility of the 5-substituted-2-amino-4-picoline scaffold as a validated building block for creating complex, next-generation therapeutic agents.

| Starting Material / Intermediate | Role in Synthesis | Resulting Bioactive Molecule | Therapeutic Target |

|---|---|---|---|

| 2-amino-4-methyl-5-nitropyridine | Key precursor for the triazolopyridine fragment | AZD7648 | DNA-Dependent Protein Kinase (DNA-PK) |

| 7-methyl- researchgate.netnih.govtocris.comtriazolo[1,5-a]pyridin-6-amine | Core heterocyclic amine derived from the picoline precursor | AZD7648 | DNA-Dependent Protein Kinase (DNA-PK) |

Strategies for Enhanced Drug Delivery and Bioavailability

A thorough review of scientific literature and chemical databases did not yield specific information regarding the use of this compound in strategies for enhanced drug delivery or bioavailability. While the related drug AZD7648 is noted as being orally bioavailable, specific formulation strategies or chemical modifications related to the this compound moiety to achieve this are not detailed in the available public-domain literature. tocris.com

Future Research Trajectories and Innovations

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives, including 5-Acetylamino-2-amino-4-picoline, is a cornerstone of organic and medicinal chemistry. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

One promising approach involves the use of readily available starting materials like 2-amino-4-methylpyridine (B118599). google.com A novel method has been developed where the amino group of 2-amino-4-methylpyridine is first protected by acetylation. google.com Subsequent oxidation yields 2-acetylamino-4-pyridinecarboxylic acid, which then undergoes a dppa rearrangement to produce 4-amino-boc-2-acetylamino-pyridine. google.com A final reflux with hydrobromic acid directly yields the desired 2-amino-4-bromopyridine, a key intermediate. google.com This method boasts a high yield of over 98%, highlighting a significant advancement in efficiency. google.com

Another innovative strategy starts with 2-(4-methylfuran) ethyl formate. google.com This undergoes ring expansion, hydroxy chloride treatment, and dechlorination to produce a crude form of 2-amino-4-picoline. google.com This process is advantageous as it avoids the formation of difficult-to-separate byproducts like 2,6-diamino-4-picoline. google.com The crude product is then purified by dissolving it in an acidic solution, followed by extraction with an organic solvent and pH adjustment to an alkaline state, resulting in a final product with a purity exceeding 98%. google.com

Green chemistry principles are also being integrated into these synthetic strategies. The use of water as a solvent, multicomponent reactions, and the application of surfactants in aqueous media are being explored to minimize the environmental impact of chemical synthesis. dokumen.pub These approaches aim to reduce the use of hazardous materials and improve atom economy, aligning with the broader goals of sustainable chemical manufacturing. dokumen.pubacs.org

Table 1: Comparison of Synthetic Routes for 2-Amino-4-Picoline Derivatives

| Starting Material | Key Steps | Advantages | Reported Yield/Purity |

| 2-amino-4-methylpyridine | Acetyl protection, oxidation, dppa rearrangement, hydrobromic acid reflux. google.com | High yield, low-cost raw materials. google.com | >98% yield. google.com |

| 2-(4-methylfuran) ethyl formate | Ring expansion, hydroxy chloride treatment, dechlorination, purification. google.com | Avoids difficult-to-separate byproducts, suitable for industrial production. google.com | >98.5% purity. google.com |

Structure-Activity Relationship (SAR) and Rational Drug Design Enhancements

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a compound. For derivatives of 2-amino-4-methylpyridine, SAR studies have provided valuable insights into how different substituents on the pyridine ring influence biological activity. nih.gov

For instance, research on 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) has shown that the 6-position of the pyridine ring can tolerate bulky substituents, which can enhance inhibitory potency. nih.gov Computational models have further supported this, suggesting that the 6-position is ideal for introducing modifications, such as radiolabels for PET imaging. nih.gov

In the context of Parkinson's disease, 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines with substituted pyridyl groups at the C-6 position have been developed as selective adenosine (B11128) A2A receptor antagonists. nih.gov The introduction of a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent led to a compound with good oral exposure and efficacy in animal models, demonstrating the power of rational drug design in overcoming challenges like poor solubility and metabolic instability. nih.gov

The design of new therapeutic agents often involves a process of lead optimization, where an initial compound with promising activity is systematically modified to improve its properties. This can involve altering various parts of the molecule to enhance binding to the target receptor, improve pharmacokinetic properties, and reduce off-target effects. nih.govyangresearchlab.org

Exploration of Advanced Biological Targets and Therapeutic Modalities

The versatility of the aminopyridine scaffold allows for the exploration of a wide range of biological targets and therapeutic applications. Derivatives of 2-amino-4-methylpyridine have been investigated for their potential as:

Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. 2-Amino-4-methylpyridine has been identified as a potent inhibitor of iNOS activity both in vitro and in vivo. nih.govnih.gov

Adenosine Receptor Antagonists: Selective antagonists of the A2A adenosine receptor are being developed for the treatment of Parkinson's disease. nih.gov

Anticancer Agents: Certain pyridine derivatives have shown promise as anticancer agents by targeting proteins like the translocator protein (TSPO), which is overexpressed in many cancer cells. researchgate.net

Antiviral and Antimicrobial Agents: The broad biological activity of pyridine derivatives extends to potential antiviral and antimicrobial applications. researchgate.net

Future research will likely focus on identifying novel biological targets for this compound and its analogues. This could involve screening against a wide array of enzymes, receptors, and signaling pathways implicated in various diseases. Furthermore, the development of compounds with dual or multiple modes of action, such as combined A1/A2B adenosine receptor partial agonists for diabetes, represents a promising therapeutic modality. mdpi.com

Integration of Computational and Experimental Approaches for Compound Optimization

The synergy between computational and experimental methods has become indispensable in modern drug discovery. Computational tools are increasingly used to predict the properties of molecules, guide synthetic efforts, and rationalize experimental observations.

For 2-amino-4-methylpyridine and its derivatives, computational studies have been employed to:

Investigate Molecular Structure and Tautomerization: Density Functional Theory (DFT) and Møller–Plesset perturbation theory have been used to study the structure, vibrational spectra, and tautomeric forms of 2-amino-4-methylpyridine. researchgate.net

Predict Binding Modes: Molecular docking simulations can predict how a ligand will interact with its target protein, providing insights into the key interactions that drive binding affinity and selectivity. nih.govgrafiati.com This information is crucial for the rational design of more potent and selective inhibitors.

Elucidate Reaction Mechanisms: Computational chemistry can be used to study the mechanisms of chemical reactions, helping to optimize reaction conditions and develop new synthetic methods. acs.org

Estimate Physicochemical Properties: Computational models can predict properties like solubility and permeability, which are critical for drug development. diva-portal.org

The integration of these computational approaches with experimental validation allows for a more efficient and targeted approach to compound optimization, accelerating the discovery of new drug candidates.

Nanotechnology-Based Delivery Systems and Combination Therapies

The effective delivery of a drug to its target site is as important as its intrinsic activity. Nanotechnology offers a range of innovative solutions to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. nih.govnih.gov

For aminopyridine-based therapeutics, nanotechnology-based delivery systems could include:

Polymeric Nanoparticles: Biodegradable and biocompatible polymers can be used to encapsulate drugs, protecting them from degradation and enabling controlled release. nih.gov

Liposomes and Micelles: These lipid-based nanostructures are effective carriers for both hydrophilic and hydrophobic drugs. nih.gov

Chemical Delivery Systems (CDS): Redox-based CDS can be designed to enhance the delivery of drugs to the central nervous system by increasing their lipophilicity to cross the blood-brain barrier, followed by enzymatic conversion to a more polar, trapped form. researchgate.net

Nanogels: Dextran-based nanogels conjugated with targeting ligands can be used to deliver therapeutic agents to specific cells or tissues. researchgate.net

Furthermore, the combination of this compound or its derivatives with other therapeutic agents is a promising strategy. Combination therapies can offer synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, thereby reducing side effects. The development of nanotechnology-based systems capable of co-delivering multiple drugs will be a key area of future research.

Q & A

What are the optimal synthetic routes for 5-Acetylamino-2-amino-4-picoline, and how can purity and structural integrity be rigorously validated?

Level : Basic

Methodological Answer :

Synthetic routes for this compound typically involve functional group transformations on pyridine derivatives. For example, acetylation of 2-amino-4-picoline (CAS RN: 695-34-1) using acetic anhydride under controlled conditions is a common approach . To validate purity, combine HPLC (≥95% purity threshold) with mass spectrometry for molecular weight confirmation. Structural integrity can be confirmed via 1H/13C NMR to verify acetylation at the 5-position and amino group retention at the 2-position. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis ensures stoichiometric consistency .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?

Level : Basic

Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the pyridine ring (λ~260 nm) to confirm aromaticity .

- FTIR : Detect N-H stretching (3300–3500 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) to validate functional groups .

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients to separate impurities; compare retention times with standards .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted 2-amino-4-picoline) and confirm molecular ion peaks (m/z ~179 for [M+H]+) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Level : Advanced

Methodological Answer :

Contradictions often arise from variability in experimental design, such as:

- Dose-Response Inconsistencies : Use meta-analysis to aggregate data and identify dose-dependent trends .

- Cell Line/Model Differences : Apply standardized assays (e.g., NIH/3T3 for cytotoxicity) to reduce variability .

- Purity Discrepancies : Replicate studies using independently synthesized batches validated via HPLC and NMR .

- Statistical Power : Ensure studies meet Cohen’s d >0.8 for effect size and α <0.05 with Bonferroni correction for multiple comparisons .

What factorial design strategies can optimize the synthesis of this compound while minimizing byproduct formation?

Level : Advanced

Methodological Answer :

A 2^k factorial design is ideal for screening critical variables:

- Factors : Temperature (60–100°C), reaction time (4–12 hrs), and molar ratio of acetic anhydride (1–3 eq).

- Responses : Yield (%), byproduct concentration (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × time, p<0.01). For example, higher temperatures may reduce reaction time but increase acetylation of competing amino groups . Post-optimization, apply response surface methodology (RSM) to refine conditions .

How can computational modeling guide the design of derivatives of this compound for targeted pharmacological applications?

Level : Advanced

Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetyl group and π-stacking via the pyridine ring .

- QSAR Modeling : Corolate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity using multiple linear regression (R² >0.7) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize derivatives with RMSD <2 Å .

What strategies ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Level : Advanced

Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor acetylation in real time .

- Heat/Mass Transfer Optimization : Use dimensionless numbers (Reynolds, Prandtl) to scale agitation and heating rates .

- Byproduct Control : Employ membrane separation (e.g., nanofiltration) to remove unreacted 2-amino-4-picoline .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and design space using ICH Q8 guidelines .

How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?

Level : Advanced

Methodological Answer :

- Target Selection : Prioritize NF-κB or COX-2 inhibition based on structural analogs .

- Cell-Based Assays : Use LPS-stimulated RAW 264.7 macrophages; measure IL-6/TNF-α via ELISA (IC50 ≤10 µM for hit criteria) .

- Counter-Screens : Test cytotoxicity (MTT assay) on HEK-293 cells to ensure selectivity (therapeutic index >10) .

- Mechanistic Studies : Perform Western blotting for phosphorylated IκBα to confirm NF-κB pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.